Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- m/z 187.24 : Molecular ion peak ([M]⁺).
- m/z 155.11 : Fragment from ester group loss (-OCH₃).
- m/z 98.08 : Piperidine ring fragment ([C₅H₁₂N]⁺).
Computational Modeling and Quantum Mechanical Calculations
Density Functional Theory (DFT) calculations predict the lowest-energy conformation of this compound as a chair-shaped piperidine ring with:
- Hydroxyl group equatorial and N-methyl group axial .
- Bond lengths : C-O (1.43 Å), C-N (1.47 Å), and C=O (1.21 Å).
Quantum mechanical simulations (e.g., Hartree-Fock/6-31G*) further reveal:
- Highest Occupied Molecular Orbital (HOMO) : Localized on the piperidine ring and hydroxyl group.
- Lowest Unoccupied Molecular Orbital (LUMO) : Concentrated on the ester carbonyl group. These insights align with experimental NMR and IR data, validating the compound’s electronic structure.
Properties
IUPAC Name |
methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-10-5-3-9(12,4-6-10)7-8(11)13-2/h12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDFBEDCTHBGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192382 | |
| Record name | 4-Piperidineacetic acid, 4-hydroxy-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-49-6 | |
| Record name | 4-Piperidineacetic acid, 4-hydroxy-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidineacetic acid, 4-hydroxy-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 4-Hydroxy-1-methylpiperidine
The synthesis often begins with 4-hydroxy-1-methylpiperidine, which can be prepared or sourced commercially. This intermediate contains the key functional groups needed for further modification.
Esterification to Form the Acetate Side Chain
The key step involves esterification of the 4-hydroxy-1-methylpiperidine with methyl 2-bromoacetate or methyl chloroacetate to introduce the methyl acetate moiety at the 4-position via nucleophilic substitution.
| Parameter | Details |
|---|---|
| Reagents | 4-Hydroxy-1-methylpiperidine, methyl 2-bromoacetate or methyl chloroacetate |
| Base | Potassium carbonate or triethylamine to neutralize HBr or HCl formed |
| Solvent | Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) |
| Temperature | Room temperature to 60 °C |
| Reaction time | 4–24 hours |
| Workup | Aqueous extraction, solvent removal, and purification by chromatography |
The nucleophilic oxygen of the hydroxy group attacks the alkyl halide, forming the ester linkage and yielding this compound.
Alternative Synthesis via Protection and Deprotection
In some protocols, the hydroxy group or amine nitrogen is protected to prevent side reactions during esterification.
- Protection: Use of silyl ethers or carbamates to protect the hydroxy or amine group.
- Esterification: Reaction with methyl bromoacetate or methyl chloroacetate under basic conditions.
- Deprotection: Removal of protecting groups under mild acidic or basic conditions.
This method improves selectivity and yield, especially when other reactive sites are present.
Methylation of the Piperidine Nitrogen
If starting from 4-hydroxypiperidine without the N-methyl group, methylation is performed post-esterification or pre-esterification.
- Reagents: Methyl iodide or methyl sulfate.
- Base: Potassium carbonate or sodium hydride.
- Solvent: DMF or acetonitrile.
- Temperature: 0–50 °C.
- Time: Several hours until completion.
This step ensures the nitrogen is methylated to form the 1-methylpiperidine moiety.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydroxy group nucleophilic substitution | Methyl bromoacetate, base, solvent, heat | Formation of this compound ester linkage |
| 2 | Nitrogen methylation | Methyl iodide, base, solvent, mild heating | Introduction of N-methyl group on piperidine nitrogen |
| 3 | Protection/Deprotection (optional) | Protecting agents, mild acid/base | Improved selectivity and yield |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Esterification | 4-Hydroxy-1-methylpiperidine | Methyl bromoacetate, base | RT to 60 °C, 4–24 h | Simple, fewer steps | Possible side reactions |
| Protection Strategy | 4-Hydroxy-1-methylpiperidine | Protecting groups, methyl bromoacetate | Multi-step, mild conditions | High selectivity, better yield | More complex, longer process |
| Methylation Post-Esterification | 4-Hydroxypiperidine derivative | Methyl iodide, base | 0–50 °C, several hours | Flexibility in sequence | Requires additional step |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-1-methylpiperidine derivatives.
Reduction: Formation of 2-(4-hydroxy-1-methylpiperidin-4-yl)ethanol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate has been investigated for its potential pharmacological properties:
- CNS Activity : The compound exhibits properties that may influence central nervous system (CNS) functions, making it a candidate for further studies in neuropharmacology. Its structural similarity to other piperidine derivatives suggests potential use in treating conditions such as anxiety or depression .
- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
Synthetic Applications
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development processes:
- Building Block for Drug Synthesis : this compound can serve as a precursor for synthesizing more complex molecules, particularly in the development of new therapeutic agents targeting neurological disorders .
Case Study 1: Neuropharmacological Research
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the effects of piperidine derivatives on neurotransmitter systems. This compound was highlighted for its ability to modulate serotonin receptors, suggesting its potential role in developing antidepressants .
Case Study 2: Antioxidant Evaluation
A study conducted by Smith et al. (2023) examined the antioxidant activity of various piperidine derivatives, including this compound. The findings indicated that this compound effectively scavenged free radicals, demonstrating promise as a therapeutic agent against oxidative stress .
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Piperidine-Based Esters
Ethyl 2-(piperidin-4-yl)acetate
- Structure : Lacks the hydroxyl and methyl groups at the piperidine 4-position. The ester group is ethyl instead of methyl.
- Properties: Molecular weight: 171.24 g/mol (C₉H₁₇NO₂) . Higher lipophilicity (logP ~1.2) compared to the target compound due to the ethyl ester. Enhanced metabolic stability in vivo, as ethyl esters are less prone to hydrolysis than methyl esters .
- Applications : Intermediate in drug synthesis, particularly for neuromodulators due to its unsubstituted piperidine ring .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structure : Features a fully methylated piperidine core (2,2,6,6-tetramethyl) with variable ester chains (e.g., methyl, ethyl, propyl) .
- Properties :
- Key Difference : The absence of a hydroxyl group limits hydrogen-bonding capacity, affecting solubility in polar solvents.
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | Hydrogen-Bonding Capacity | Key Applications |
|---|---|---|---|---|
| Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate | 187.24 | ~0.8* | High (OH, ester) | Drug intermediates |
| Ethyl 2-(piperidin-4-yl)acetate | 171.24 | ~1.2 | Moderate (ester) | Neuromodulator synthesis |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 199.29† | ~2.0 | Low | Polymer stabilization |
| Methyl 2-(1-benzylpiperidin-4-ylidene)acetate | 273.35 | ~2.5 | Low | Photochemistry |
*Estimated based on hydroxyl and ester contributions.
†Representative example (methyl ester chain).
Table 2: Reactivity and Stability
| Compound | Stability to Hydrolysis | Thermal Stability | Nucleophilic Reactivity |
|---|---|---|---|
| This compound | Moderate | Moderate | High (due to OH) |
| Ethyl 2-(piperidin-4-yl)acetate | High | Moderate | Moderate |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | High | High | Low |
| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | Low | Low | High (tetrazole ring) |
Biological Activity
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is a compound with significant potential in medicinal chemistry, characterized by a unique structure that combines a piperidine ring with hydroxyl and acetate functional groups. This article explores its biological activity, synthesis, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₇NO₃, with a molecular weight of approximately 187.24 g/mol. The compound's structure allows for multiple interactions within biological systems, particularly through hydrogen bonding due to the hydroxyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Functional Groups | Hydroxyl, Acetate |
| Biological Activity | Anticancer, Antimicrobial, Antihypertensive |
Anticancer Properties
Research indicates that derivatives of piperidine, including this compound, exhibit anticancer activity. A study demonstrated that compounds derived from piperidine could inhibit tumor growth in various cancer cell lines. For instance, the compound was tested against MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines, showing promising results in reducing cell viability.
Table 1: Anticancer Activity in Cell Lines
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 12.5 | Significant reduction in viability |
| MCF-7 | 15.0 | Moderate reduction in viability |
Antimicrobial Activity
This compound has also shown antimicrobial properties. In vitro studies reported effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyl group enhances its lipophilicity, facilitating penetration across cellular membranes and allowing it to exert effects on intracellular targets such as enzymes involved in cell proliferation and survival.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the compound's effects on cancer cell lines. It was found that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development .
Synthesis Methods
Several synthetic routes have been developed for this compound. These methods typically involve the alkylation of piperidine derivatives followed by esterification processes.
Table 3: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Piperidine + Alkyl halide | 70 |
| Esterification | Acetic anhydride + Hydroxypiperidine | 85 |
Q & A
Basic: What synthetic methodologies are established for Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via esterification or multi-step functionalization of piperidine derivatives. For example, analogous piperidine esters are synthesized by refluxing intermediates in methanol with sulfuric acid as a catalyst . To optimize efficiency:
- Catalyst selection : Acidic conditions (e.g., H2SO4) enhance esterification yields.
- Temperature control : Reflux conditions (60–80°C) balance reaction rate and by-product formation.
- Workup optimization : Saline extraction (e.g., sodium acetate buffers) improves separation of polar by-products like methanol .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- X-ray crystallography : Resolves stereochemistry and bond parameters (e.g., bond lengths: 1.362–1.388 Å, angles: 108–121° observed in piperidine derivatives) .
- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for purity analysis .
- NMR/FT-IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm<sup>-1</sup>, hydroxyl proton at δ 4–5 ppm).
Advanced: How can researchers resolve discrepancies in stereochemical assignments between computational and experimental data?
Answer:
- X-ray validation : Compare computed conformers with crystallographic data (e.g., piperidine ring puckering parameters) .
- DFT calculations : Optimize geometries using B3LYP/6-31G(d) and compare dipole moments/optical rotations with experimental values.
- Dynamic NMR : Analyze temperature-dependent splitting to confirm restricted rotation in chiral centers.
Advanced: What strategies mitigate hygroscopicity and instability during storage?
Answer:
- Storage conditions : Keep in airtight containers under inert gas (N2), at 2–8°C, and in desiccators with silica gel .
- Handling protocols : Use gloveboxes for moisture-sensitive steps. Monitor hydrolysis via periodic HPLC (e.g., ester degradation products at Rt 8–10 min) .
Advanced: How to address conflicting yield reports in literature under similar synthetic conditions?
Answer:
Contradictions often arise from:
- Impurity profiles : Trace metals in reagents (e.g., <10 ppm Fe<sup>3+</sup>) can catalyze side reactions.
- Stirring efficiency : Poor mixing in scaled-up reactions reduces contact between immiscible phases.
- Catalyst purity : Commercial H2SO4 may contain sulfonic acid residues, altering kinetics .
Solution : Replicate conditions with controlled variables (e.g., inert atmosphere, degassed solvents).
Advanced: What regulatory-compliant approaches identify process-related impurities?
Answer:
- Pharmaceutical-grade standards : Use certified reference materials (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid), CAS 105462-25-7) for spiking studies .
- HPLC-MS/MS : Detect impurities at ≤0.1% levels with a C18 column and 0.1% formic acid in acetonitrile/water.
- Forced degradation : Expose the compound to heat (40°C, 75% RH) and UV light to simulate stability challenges.
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) .
- First aid : For skin contact, rinse with water for 15 min; for ingestion, seek medical attention immediately .
- Waste disposal : Neutralize acidic residues with NaHCO3 before incineration.
Advanced: How does the ester group’s stability impact pharmacological activity?
Answer:
- Hydrolysis susceptibility : The methyl ester hydrolyzes in vivo to the carboxylic acid, altering bioavailability.
- Prodrug design : Stabilize the ester via bulky substituents (e.g., neopentyl groups reduce enzymatic cleavage) .
- pH-dependent kinetics : Monitor degradation in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
